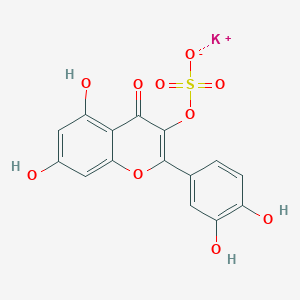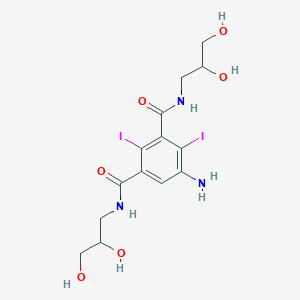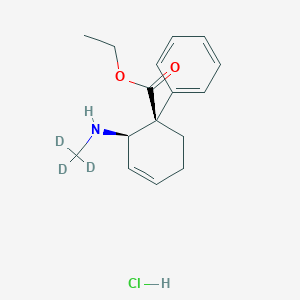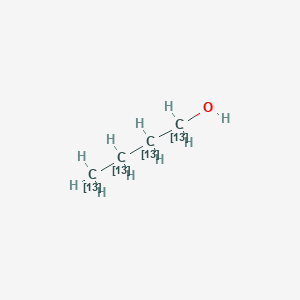
2-Benzyloxy-3-chloropyrazine
Vue d'ensemble
Description
2-Benzyloxy-3-chloropyrazine is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 . It is a derivative of pyrazine, a basic six-membered heterocyclic compound containing two nitrogen atoms .
Synthesis Analysis
The synthesis of 2-Benzyloxy-3-chloropyrazine can be achieved from 2,3-Dichloropyrazine and Benzyl alcohol . The reaction conditions involve the use of potassium hydroxide in tetrahydrofuran at 40 degrees Celsius for 16 hours .Molecular Structure Analysis
The molecular structure of 2-Benzyloxy-3-chloropyrazine consists of a pyrazine ring substituted with a benzyl group and a chlorine atom . The benzyl group is attached to the pyrazine ring via an oxygen atom .Applications De Recherche Scientifique
Biological Activity of Pyrazoline Derivatives : A study by Hawaiz & Samad (2012) synthesized a series of pyrazoline derivatives that showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. This suggests the potential of 2-Benzyloxy-3-chloropyrazine derivatives in developing new antibacterial agents.
Tuberculostatic Activity : Research by Wisterowicz et al. (1989) explored the synthesis of N-pyrazinylthioureas from 2-Amino-3-chloropyrazine derivatives, demonstrating tuberculostatic activity. This indicates a potential role in tuberculosis treatment.
Regioselective Metalation of Chloropyrazine : A study by Turck et al. (1988) discussed the regioselective metalation of Chloropyrazine, leading to derivatives useful in synthesizing various pyrazine compounds. This method could be pivotal in developing new chemical entities.
- & Hibbert (1996) explored the Suzuki coupling approach to pyrazines related to the luminescent chromophore coelenterazine, starting from 2-chloropyrazine (Jones, Keenan, & Hibbert, 1996). This indicates the relevance of 2-Benzyloxy-3-chloropyrazine in synthesizing compounds that could be used in luminescence-based applications.
Antimycobacterial and Antibacterial Evaluation : A study by Semelková et al. (2017) synthesized N-benzyl-3-chloropyrazine-2-carboxamides and tested them against mycobacterial strains, revealing significant efficacy against Mycobacterium tuberculosis. This suggests potential use in treating tuberculosis and other bacterial infections.
Antimicrobial and Antitubercular Agents : Research by Shaik et al. (2021) synthesized chloropyrazine conjugated benzothiazepines, displaying significant antimicrobial and antitubercular activities. This underscores the role of chloropyrazine derivatives in developing new antimicrobial agents.
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-3-phenylmethoxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-11(14-7-6-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMFOHDKDACCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-3-chloropyrazine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3320181.png)




